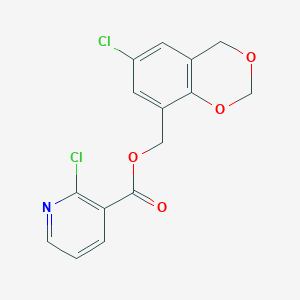![molecular formula C19H13ClN2O4 B13581466 1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that features both an indole and an oxazole ring These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
The synthesis of 1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid involves multiple steps, typically starting with the preparation of the indole and oxazole intermediates. The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like α-haloketones and amides . The final step involves coupling the indole and oxazole intermediates under specific conditions to form the target compound.
Chemical Reactions Analysis
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules with potential bioactivity.
Biology: The compound’s structure suggests it could interact with biological targets, making it useful in studying biochemical pathways.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and oxazole rings are known to bind to various biological targets, potentially modulating their activity. This compound may affect pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Similar compounds include other indole and oxazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole ring.
Oxazole derivatives: Compounds like 2,5-dimethyl-1,3-oxazole, which share the oxazole ring but differ in other structural aspects.
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid stands out due to its unique combination of indole and oxazole rings, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H13ClN2O4 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid |
InChI |
InChI=1S/C19H13ClN2O4/c20-14-7-3-1-6-12(14)17-9-15(21-26-17)18(23)22-10-13(19(24)25)11-5-2-4-8-16(11)22/h1-9,13H,10H2,(H,24,25) |
InChI Key |
UDXMTFMHFXNAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


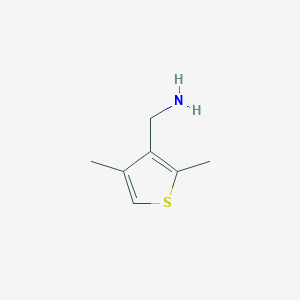


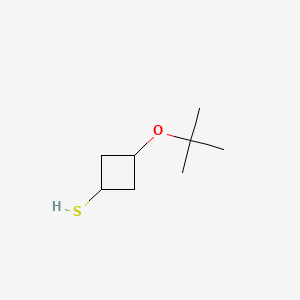
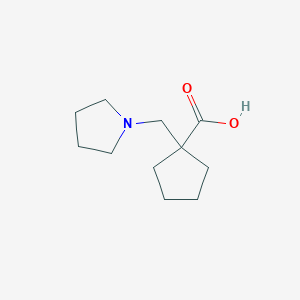
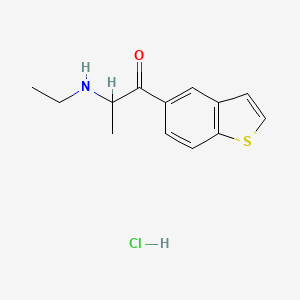
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)

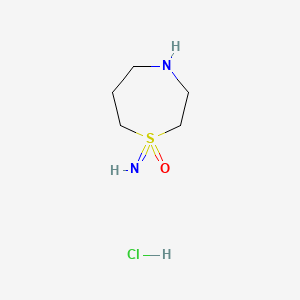



![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
